what is the CAS number for tert-Butyl 4-(bromomethyl)benzoate
what is the CAS number for tert-Butyl 4-(bromomethyl)benzoate
An In-Depth Technical Guide to tert-Butyl 4-(bromomethyl)benzoate
CAS Number: 108052-76-2
Abstract
tert-Butyl 4-(bromomethyl)benzoate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive benzylic bromide and a sterically hindered tert-butyl ester, makes it a valuable intermediate for chemical synthesis. The benzylic bromide serves as a versatile electrophilic site for nucleophilic substitution, allowing for the covalent attachment of the molecule to various substrates. Simultaneously, the tert-butyl ester group acts as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions without affecting other functionalities. This guide provides a comprehensive overview of the synthesis, properties, applications, and safe handling of tert-Butyl 4-(bromomethyl)benzoate for professionals in the scientific community.
Physicochemical Properties
tert-Butyl 4-(bromomethyl)benzoate is a crystalline solid at room temperature.[1] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3][4][5]
| Property | Value | Source(s) |
| CAS Number | 108052-76-2 | [2][3][6][7] |
| Molecular Formula | C₁₂H₁₅BrO₂ | [3][4][] |
| Molecular Weight | 271.15 g/mol | [3][4] |
| Appearance | Pale cream to yellow crystalline solid/powder | [1][9] |
| Melting Point | 46.0-59.0 °C | [9] |
| IUPAC Name | tert-butyl 4-(bromomethyl)benzoate | [4][9] |
| Synonyms | 4-(Bromomethyl)benzoic acid tert-butyl ester, t-butyl 4-(bromomethyl)benzoate | [1][4][6] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml) | [5][6] |
| InChI Key | GSIBTIUXYYFCPU-UHFFFAOYSA-N | [4][5][10] |
Synthesis and Mechanism
The primary route for synthesizing tert-Butyl 4-(bromomethyl)benzoate is through the free-radical bromination of the methyl group of its precursor, tert-butyl 4-methylbenzoate. This reaction is a classic example of benzylic halogenation.
Causality of Experimental Choices:
-
Starting Material: tert-butyl 4-methylbenzoate is chosen because the methyl group is at the para position, making it sterically accessible. The tert-butyl ester is stable under radical conditions.
-
Brominating Agent: N-Bromosuccinimide (NBS) or elemental bromine (Br₂) can be used. NBS is often preferred in lab-scale synthesis as it is a solid that is easier to handle than liquid bromine and maintains a low, constant concentration of HBr and Br₂, which helps to minimize side reactions like aromatic bromination.
-
Radical Initiator: A radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, is required to start the reaction.[2][11] These molecules decompose upon heating to form radicals, which then initiate the chain reaction.
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used.[2] These solvents do not react with the radical intermediates.
Reaction Mechanism Workflow
The synthesis proceeds via a standard free-radical chain mechanism involving three stages: initiation, propagation, and termination.
Caption: Workflow illustrating the use as a bifunctional linker.
Specific Applications:
-
PROTACs and Molecular Glues: In the field of targeted protein degradation, linkers are used to connect a protein-of-interest (POI) ligand with an E3 ligase ligand to form a Proteolysis-Targeting Chimera (PROTAC). While not a complete linker itself, tert-Butyl 4-(bromomethyl)benzoate is a valuable building block for constructing the more complex linkers used in PROTAC synthesis. [12]* Solid-Phase Synthesis: The related compound, 4-(bromomethyl)benzoic acid, is a precursor for creating Wang-type resins, which are essential supports for the solid-phase synthesis of small molecule libraries for drug screening. [13]The tert-butyl protected version offers an alternative strategy in solution-phase synthesis before attachment to a support.
-
General Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) where a para-substituted benzoic acid moiety is required. [5][6][11]
Safety and Handling
tert-Butyl 4-(bromomethyl)benzoate is a hazardous substance and must be handled with appropriate precautions. [7]
-
Hazard Classification: It is classified as causing severe skin burns and eye damage. [4][7]It is also harmful if swallowed or inhaled. [7]May cause respiratory irritation. [7]* Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the standard EN 374. [3] * Eye Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). [3] * Skin and Body Protection: Wear fire/flame resistant and impervious clothing. [3]* Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors. [3][14] * Avoid all personal contact, including inhalation. [1] * Wash hands and face thoroughly after handling. [14] * Avoid formation of dust and aerosols. [3]* Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [3][14]Some suppliers recommend refrigeration. [10] * Store away from incompatible materials such as strong oxidizing agents. [14][15]
-
Conclusion
tert-Butyl 4-(bromomethyl)benzoate is a cornerstone reagent for chemists engaged in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its value is derived from its predictable reactivity and the orthogonal nature of its two functional groups. The ability to form a stable bond via its benzylic bromide while keeping the carboxylic acid protected as a tert-butyl ester allows for controlled, sequential reactions. A thorough understanding of its properties, synthesis via radical-chain mechanisms, and appropriate safety protocols is essential for its effective and safe utilization in the laboratory.
References
-
Synthesis of tert-butyl 4-bromomethylbenzoate. PrepChem.com. [Link]
-
Tert-butyl 4-(bromomethyl)benzoate. PubChem, National Center for Biotechnology Information. [Link]
-
Exploring the Synthesis and Applications of Tert-Butyl 4-(chloromethyl)benzoate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. prepchem.com [prepchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Tert-butyl 4-(bromomethyl)benzoate | C12H15BrO2 | CID 11414578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tert-Butyl 4-(bromomethyl)benzoate | 108052-76-2 [sigmaaldrich.com]
- 11. tert-Butyl 4-(bromomethyl)benzoate | 108052-76-2 [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
